

In-Depth Technical Guide to GXF-111: A Selective BRD3/BRD4-L Degrader

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Compound of Interest		
Compound Name:	GXF-111	
Cat. No.:	B12396617	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **GXF-111**, a potent and selective proteolysis-targeting chimera (PROTAC) for the degradation of Bromodomain-containing protein 3 (BRD3) and the long isoform of Bromodomain-containing protein 4 (BRD4-L).

Core Concepts: Chemical Identity and Physicochemical Properties

GXF-111 is a bifunctional molecule designed to induce the degradation of specific BET (Bromodomain and Extra-Terminal domain) family proteins. As a PROTAC, it brings a target protein in proximity to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1]

Chemical Structure:

While a definitive public SMILES string or IUPAC name for **GXF-111** is not readily available in the searched literature, its identity as a PROTAC implies a structure composed of three key components: a ligand that binds to the target proteins (BRD3/BRD4-L), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.

Physicochemical Properties:



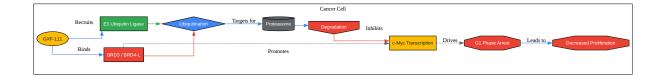
Detailed experimental data on the physicochemical properties of **GXF-111**, such as its molecular weight, formula, and solubility, are not explicitly provided in the available search results. For research purposes, it is recommended to refer to the supplier's technical data sheet for this information.

Mechanism of Action and Signaling Pathway

GXF-111 exerts its anti-cancer effects by selectively targeting BRD3 and BRD4-L for degradation. This targeted degradation leads to the disruption of downstream signaling pathways crucial for cancer cell proliferation and survival.

Signaling Pathway:

The degradation of BRD3 and BRD4-L by **GXF-111** disrupts the transcriptional program of cancer cells. One of the key downstream effects is the suppression of the MYC oncogene, a critical regulator of cell growth and proliferation.[2][3] This leads to cell cycle arrest, primarily at the G1 phase.[4]



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Caption: **GXF-111** Mediated Degradation of BRD3/BRD4-L and Downstream Effects.

Biological Activity and Efficacy



GXF-111 has demonstrated potent and selective activity against various cancer cell lines, particularly those dependent on BET protein function.

Quantitative Data Summary:

Parameter	Value	Cell Line/Target	Reference
Binding Affinity (Ki)			
BRD3 BD1	11.97 nM	-	[4][5]
BRD3 BD2	2.35 nM	-	[4][5]
In Vitro Efficacy (IC50)			
MV4-11	6.31 nM	Acute Myeloid Leukemia	[4]
MM.1S	95.2 nM	Multiple Myeloma	[4]
Anti-proliferative Activity	6.31 nM to 17.25 μM	7 Human Cancer Cell Lines	[1][4]

Experimental Protocols

This section details the methodologies for key experiments to evaluate the activity of **GXF-111**.

Western Blotting for BRD3/BRD4-L Degradation

This protocol is designed to qualitatively and quantitatively assess the degradation of BRD3 and BRD4-L in cancer cells following treatment with **GXF-111**.

Methodology:

- Cell Culture and Treatment: Culture cancer cells (e.g., MM.1S) to 70-80% confluency. Treat
 cells with varying concentrations of GXF-111 (e.g., 2 nM, 10 nM) or vehicle control for a
 specified time (e.g., 24 hours).[4]
- Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

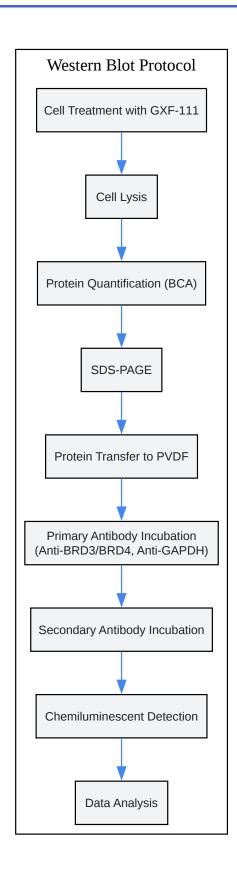






- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDSpolyacrylamide gel and transfer to a PVDF membrane.
- Antibody Incubation: Block the membrane and incubate with primary antibodies against BRD3, BRD4, and a loading control (e.g., GAPDH). Subsequently, incubate with HRPconjugated secondary antibodies.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.





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